Methyl 2-(1,3-benzodioxole-5-carbonylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate
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Overview
Description
Methyl 2-(1,3-benzodioxole-5-carbonylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzodioxole ring, a fluorophenyl group, and a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of reagents such as boron reagents for Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,3-benzodioxole-5-carbonylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the substituents introduced .
Scientific Research Applications
Methyl 2-(1,3-benzodioxole-5-carbonylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 2-(1,3-benzodioxole-5-carbonylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting gene expression. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 2-(1,3-benzodioxole-5-carbonylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate include:
- Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate .
- Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-chlorophenyl)-3-thiophenecarboxylate .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
438466-46-7 |
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Molecular Formula |
C20H14FNO5S |
Molecular Weight |
399.4g/mol |
IUPAC Name |
methyl 2-(1,3-benzodioxole-5-carbonylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C20H14FNO5S/c1-25-20(24)17-14(11-2-5-13(21)6-3-11)9-28-19(17)22-18(23)12-4-7-15-16(8-12)27-10-26-15/h2-9H,10H2,1H3,(H,22,23) |
InChI Key |
YPWMRLGUBQYGDS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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